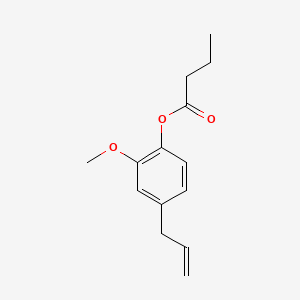

4-Allyl-2-methoxyphenyl butyrate

Description

Properties

CAS No. |

65591-12-0 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) butanoate |

InChI |

InChI=1S/C14H18O3/c1-4-6-11-8-9-12(13(10-11)16-3)17-14(15)7-5-2/h4,8-10H,1,5-7H2,2-3H3 |

InChI Key |

DVYYXRMJMMFFJQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=C(C=C(C=C1)CC=C)OC |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)CC=C)OC |

Other CAS No. |

65591-12-0 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In organic synthesis, 4-Allyl-2-methoxyphenyl butyrate serves as a valuable intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a key compound for synthetic chemists.

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, including prostate cancer (DU-145) and breast cancer (MCF-7) cells .

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives from 4-Allyl-2-methoxyphenol that showed cytotoxic effects on MCF-7 breast cancer cells. The IC50 values were reported as follows:

- 4-Allyl-2-methoxyphenyl propionate: IC50 = 0.400 µg/mL

- 4-Allyl-2-methoxyphenyl butanoate: IC50 = 5.73 µg/mL

- 4-Allyl-2-methoxyphenyl isobutanoate: IC50 = 1.29 µg/mL

These results indicate the potential of these derivatives as anticancer agents with lower side effects compared to traditional treatments .

Medical Applications

The medicinal properties of this compound are under investigation for therapeutic applications. Its mechanisms involve interaction with cellular components, leading to various biological effects such as enhanced lipophilicity, which aids in cellular penetration. Ongoing research aims to explore its use in drug development.

Industrial Uses

In the fragrance and flavor industry, this compound is valued for its pleasant aroma and stability, making it suitable for use in perfumes and food flavorings .

Comparison with Similar Compounds

Key Observations :

- Chain Length vs. Cytotoxicity : Shorter acyl chains (e.g., propionate) correlate with higher cytotoxicity, likely due to increased cell membrane permeability. The butyrate derivative’s longer chain reduces potency compared to propionate but enhances antimicrobial synergy .

- Branching Effects: Isobutanoate (branched C4) shows intermediate cytotoxicity compared to linear butyrate, suggesting steric effects influence bioactivity .

Butyrate Esters: Comparative Physicochemical Properties

Butyrate esters of different alcohols exhibit distinct physical properties, influencing their applications:

*Assumed based on structural similarity to other esters.

Key Observations :

- Boiling Point Trends : Aliphatic butyrates (e.g., propyl) have lower boiling points than aromatic derivatives (e.g., geranyl or this compound), reflecting differences in molecular weight and polarity .

- Solubility : All butyrate esters share low water solubility, favoring use in lipid-rich formulations or organic matrices .

Antimicrobial and Cytotoxic Activity Comparison

Antimicrobial Activity

Cytotoxicity Against MCF-7 Cells

| Compound | IC₅₀ (μg/mL) | Relative Potency vs. Eugenol* |

|---|---|---|

| 4-Allyl-2-methoxyphenyl propionate | 0.400 | 3.75x more potent |

| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 | 1.16x more potent |

| This compound | 5.73 | 0.26x less potent |

| Eugenol | ~1.5 (μM)† | Baseline |

*Calculated based on IC₅₀ values; †Converted from μM to μg/mL assuming MW = 164.20 .

Key Observations :

- Esterification of eugenol generally enhances cytotoxicity, but activity depends on acyl group structure.

- The butyrate derivative’s lower cytotoxicity may favor its use in antimicrobial combinations where cell toxicity is a concern .

Preparation Methods

Synthetic Methodologies

General Reaction Scheme

The synthesis involves esterification of eugenol with butyric acid (or its activated derivatives) under coupling reagent-mediated conditions. Two principal methods are documented in patent WO2019030643A1:

Method B2 (DCC-mediated coupling)

Reagents :

- Eugenol (1.0 equiv)

- Butyric acid (1.2 equiv)

- N,N-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

- 4-(Dimethylamino)pyridine (DMAP, catalytic)

- Solvent: N,N-Dimethylformamide (DMF)

Procedure :

- Eugenol is dissolved in anhydrous DMF under nitrogen.

- DMAP and butyric acid are added sequentially, followed by dropwise addition of DCC.

- The reaction is stirred at room temperature for 10 hours.

- Workup: Dilution with water, extraction with ethyl acetate (3×30 mL), washing with saturated NaHCO₃ and brine, drying (Na₂SO₄), and purification via silica gel chromatography (hexanes/ethyl acetate).

Method C2 (EDCI·HCl-mediated coupling)

Reagents :

- Eugenol (1.0 equiv)

- Butyric acid (1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.5 equiv)

- DMAP (catalytic)

- Solvent: Tetrahydrofuran (THF)

Procedure :

- Butyric acid, EDCI·HCl, and DMAP are suspended in THF and stirred for 20 minutes.

- Eugenol is added, and stirring continues for 4 hours at room temperature.

- Workup: Evaporation of volatiles, partitioning between ethyl acetate and 10% NaHCO₃, washing, drying, and chromatography.

Comparative Analysis of Methods

Key Observations :

Reaction Optimization and Mechanistic Insights

Catalytic Role of DMAP

DMAP accelerates the formation of the active acyloxyphosphonium intermediate, critical for nucleophilic attack by eugenol’s hydroxyl group. Its presence reduces reaction time and improves conversion rates.

Solvent Effects

- DMF : Polar aprotic solvent stabilizes intermediates but may complicate purification due to high boiling point.

- THF : Lower polarity facilitates faster reagent diffusion, aligning with shorter reaction times in Method C2.

Analytical Characterization

Chromatographic Monitoring

Thin-layer chromatography (TLC) with hexanes/ethyl acetate (7:3) is used to track reaction progress, with visualization under UV light or iodine vapor.

Spectroscopic Confirmation

- ¹H NMR : Key signals include:

- δ 6.8–7.0 ppm (aromatic protons)

- δ 5.9–6.1 ppm (allyl group protons)

- δ 4.2 ppm (ester carbonyl adjacent -OCH₃)

- δ 2.3–2.5 ppm (butyryl methylene protons)

- Mass Spectrometry : Molecular ion peak at m/z 264 [M+H]⁺ (calculated for C₁₄H₁₈O₃: 264.3).

Challenges and Scalability Considerations

Purification Challenges

- Silica gel chromatography remains necessary due to residual coupling reagents and byproducts.

- Scaling up may require switching to flash chromatography or recrystallization for cost efficiency.

Reagent Costs

EDCI·HCl is more expensive than DCC but offers operational advantages (e.g., no urea precipitation).

Q & A

Q. What are the established synthetic routes for 4-allyl-2-methoxyphenyl butyrate, and how can reaction conditions be optimized for purity?

The compound is synthesized via esterification of 4-allyl-2-methoxyphenol (eugenol) with butyric acid derivatives. A validated method involves reacting eugenol with 3,4-dichlorobenzenesulfonyl chloride under controlled conditions to form sulfonate intermediates, which are further modified . Key optimization parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic catalysts improve esterification efficiency.

- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the crystal structure of this compound derivatives determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the crystal structure of 4-allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate (a derivative) was resolved using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Refinement tools : SHELXS97 and SHELXL97 are widely used for solving and refining structures, achieving R values <0.05 for high-resolution datasets .

- Key parameters : Monitor dihedral angles between aromatic rings (e.g., 40.53° in the sulfonate derivative) to confirm stereochemical accuracy .

Advanced Research Questions

Q. What experimental models are suitable for studying the bioactivity of this compound in cancer research?

- In vitro models : MCF-7 breast cancer cells are used to assess estrogen receptor-alpha (ERα) modulation. Butyrate derivatives at subtherapeutic concentrations (<0.5 mM) show ERα activation independent of estrogen, suggesting a novel antitumoral mechanism .

- Dosage considerations : Plasma butyrate levels (typically <20 μM) differ from colonic concentrations (14.7–24.4 mM), requiring tailored dosing in cell-based assays .

Q. How can researchers resolve contradictions in reported bioactivity data for butyrate derivatives?

Discrepancies often arise from:

- Concentration-dependent effects : Butyrate exhibits pro- or anti-inflammatory activity depending on dose (e.g., 0.5–2 mM inhibits histone deacetylases, while lower doses may activate immune pathways) .

- Experimental design : Use standardized cell lines (e.g., HT-29 for gut studies) and validate findings with orthogonal assays (e.g., RNA-seq alongside ELISA) .

Q. What methodologies address gaps in ecological toxicity data for this compound?

Current safety data sheets lack ecotoxicological profiles (e.g., persistence, bioaccumulation) . Recommended approaches include:

- OECD 301 biodegradation tests : Assess aerobic degradation in soil/water systems.

- QSAR modeling : Predict toxicity endpoints using structural analogs (e.g., eugenol derivatives) .

- Microcosm studies : Evaluate impacts on soil microbiota and aquatic organisms under controlled conditions .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database to confirm structural integrity .

- Statistical rigor : For bioactivity studies, employ factorial designs (e.g., challenge vs. non-challenge groups) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.